Ginkgolide K

Description

BenchChem offers high-quality Ginkgolide K suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ginkgolide K including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

153355-70-5 |

|---|---|

Molecular Formula |

C20H22O9 |

Molecular Weight |

406.4 g/mol |

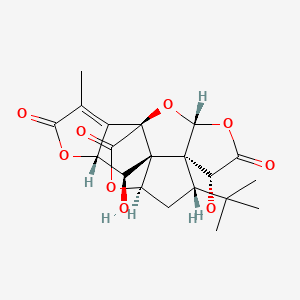

IUPAC Name |

(1S,3R,6R,7S,8S,10R,11S,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione |

InChI |

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19+,20+/m0/s1 |

InChI Key |

MGXAKXRVQRODDX-LRSNRTHXSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@]34[C@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O |

Canonical SMILES |

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Ginkgolide K and its Antagonistic Activity on the Platelet-Activating Factor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Ginkgolide K, a unique terpenoid lactone isolated from Ginkgo biloba, with a specific focus on its interaction with the Platelet-Activating Factor (PAF) and its receptor (PAFR). This document summarizes the current understanding of Ginkgolide K's mechanism of action, presents available quantitative data on its inhibitory effects, and provides detailed experimental protocols for assessing its bioactivity.

Introduction: The Role of Platelet-Activating Factor and the Therapeutic Potential of its Antagonists

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. Its effects are mediated through the G-protein coupled PAF receptor (PAFR). Upon binding to PAFR, a signaling cascade is initiated, leading to platelet aggregation, inflammation, and increased vascular permeability. Consequently, PAFR antagonists have been a subject of intense research for their therapeutic potential in treating a variety of conditions, including cardiovascular diseases, inflammatory disorders, and ischemic injuries.

Ginkgolides, a group of structurally complex diterpenoids from Ginkgo biloba, are renowned for their potent and selective antagonism of the PAF receptor. Among them, Ginkgolide K has emerged as a particularly interesting compound, demonstrating significant biological activities.

Quantitative Analysis of Ginkgolide Activity on PAF-Induced Platelet Aggregation

A key study investigating the effects of different ginkgolides on PAF-induced platelet aggregation in rabbits found that Ginkgolide K (GK) exhibited the strongest inhibitory activity, followed by Ginkgolide B (GB) and Ginkgolide A (GA)[1]. This indicates that Ginkgolide K is a highly selective and potent antagonist of the PAF receptor[1].

For a quantitative comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various ginkgolides against PAF-mediated aggregation of human platelets.

| Ginkgolide | IC50 (µg/mL) | IC50 (µM)¹ |

| Ginkgolide A | 15.8[2] | ~37.5 |

| Ginkgolide B | 2.5[2] | ~5.7 |

| Ginkgolide C | 29.8[2] | ~67.8 |

| Ginkgolide J | 43.5[2] | ~100.5 |

| Ginkgolide K | N/A | Stronger than Ginkgolide B[1] |

¹ Molar concentrations are estimated based on the molecular weights of the respective ginkgolides.

Mechanism of Action: Ginkgolide K as a PAF Receptor Antagonist

Ginkgolide K exerts its biological activity primarily by acting as a competitive antagonist at the platelet-activating factor receptor (PAFR)[1]. By binding to the receptor, Ginkgolide K prevents PAF from initiating its downstream signaling cascade.

The binding of PAF to its Gq-coupled receptor typically activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to platelet shape change, aggregation, and degranulation.

Studies have shown that ginkgolides, including Ginkgolide K, can inhibit the mobilization of intracellular calcium ([Ca2+]i) and enhance intracellular cyclic AMP (cAMP) levels in a dose-dependent manner[1]. An increase in cAMP levels activates Protein Kinase A (PKA), which phosphorylates various proteins that promote calcium sequestration and inhibit platelet activation, thereby counteracting the effects of PAF.

PAF Signaling Pathway and Inhibition by Ginkgolide K.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-PAF activity of ginkgolides.

PAF-Induced Platelet Aggregation Assay (Turbidimetric Method)

This protocol describes the in vitro assessment of Ginkgolide K's ability to inhibit platelet aggregation induced by PAF using light transmission aggregometry.

Materials:

-

Freshly drawn rabbit or human venous blood

-

Anticoagulant: 3.8% (w/v) sodium citrate

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Platelet-Activating Factor (PAF) stock solution

-

Ginkgolide K stock solution (and other ginkgolides for comparison)

-

Vehicle control (e.g., DMSO)

-

Saline solution (0.9% NaCl)

-

Light Transmission Aggregometer

-

Thermostated cuvettes with stir bars

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio). b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (supernatant). c. Carefully collect the PRP into a separate tube.

-

Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature. b. Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.

-

Platelet Count Adjustment: a. Determine the platelet count in the PRP using a hematology analyzer. b. Adjust the platelet count to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using PPP.

-

Aggregation Assay: a. Pre-warm the PRP and PPP to 37°C. b. Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission). c. Pipette a standardized volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a magnetic stir bar and place it in the aggregometer at 37°C with constant stirring (e.g., 900-1200 rpm). d. Add a small volume (e.g., 5 µL) of Ginkgolide K solution at the desired final concentration (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes). e. Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 1-10 nM final concentration). f. Record the change in light transmission for a set period (e.g., 5-10 minutes) until a maximal aggregation response is observed in the control cuvette.

-

Data Analysis: a. The maximum aggregation percentage is determined for each sample. b. The percentage inhibition of aggregation by Ginkgolide K is calculated relative to the vehicle control. c. To determine the IC50 value, the assay is performed with a range of Ginkgolide K concentrations, and the resulting inhibition data is plotted against the log of the concentration.

Workflow for PAF-Induced Platelet Aggregation Assay.

PAF Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity (Ki) of Ginkgolide K for the PAF receptor using a competitive binding assay with a radiolabeled PAFR antagonist.

Materials:

-

Cell line expressing the human PAF receptor (e.g., CHO-PAFR cells) or platelet membranes

-

Radioligand: [³H]-PAF or a stable, high-affinity radiolabeled PAFR antagonist (e.g., [³H]-WEB 2086)

-

Unlabeled PAF (for determining non-specific binding)

-

Ginkgolide K (and other test compounds)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (pre-treated with polyethylenimine, PEI)

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Membrane Preparation (if using cell lines): a. Culture PAFR-expressing cells to confluence. b. Harvest cells and homogenize in ice-cold buffer. c. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. e. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Competitive Binding Assay: a. In a series of tubes, add a constant amount of membrane protein (e.g., 20-50 µg). b. Add increasing concentrations of unlabeled Ginkgolide K. c. For total binding, add only the radioligand and binding buffer. d. For non-specific binding, add the radioligand and a saturating concentration of unlabeled PAF. e. Add a constant, low concentration of the radioligand (typically at or below its Kd value) to all tubes. f. Bring all tubes to a final, constant volume with binding buffer. g. Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Radioligand: a. Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. b. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis: a. Calculate the specific binding at each concentration of Ginkgolide K by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of Ginkgolide K to generate a competition curve. c. Determine the IC50 value (the concentration of Ginkgolide K that inhibits 50% of the specific radioligand binding). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Flow of a PAF Receptor Competitive Binding Assay.

Conclusion

Ginkgolide K is a potent antagonist of the platelet-activating factor receptor. Although a precise IC50 value for its activity is yet to be definitively established in publicly available literature, comparative studies indicate its inhibitory potency surpasses that of other well-characterized ginkgolides, such as Ginkgolide B. Its mechanism of action involves the competitive blockade of the PAF receptor, leading to the inhibition of downstream signaling pathways that are critical for platelet activation. The experimental protocols detailed in this guide provide a robust framework for the further characterization of Ginkgolide K and other potential PAF receptor antagonists, which hold significant promise for the development of novel therapeutics for a range of inflammatory and cardiovascular diseases.

References

- 1. [Effects of ginkgolide A, B and K on platelet aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginkgolide K: A Technical Guide to its Structure, Properties, and Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide K, a diterpene trilactone isolated from Ginkgo biloba, has garnered significant interest within the scientific community for its pronounced neuroprotective activities. This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activities of Ginkgolide K. Detailed experimental protocols for its isolation and purification are presented, alongside in-depth analysis of its spectroscopic data. Furthermore, this document elucidates the key signaling pathways modulated by Ginkgolide K, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ginkgolide K is a member of the ginkgolide family, a group of structurally complex diterpenoid lactones found in the leaves of the Ginkgo biloba tree.[1] Its unique cage-like structure, containing a tert-butyl group, three lactone rings, and a spiro[4.4]nonane carbocyclic system, has posed a significant challenge for both isolation and structural determination. Early research identified Ginkgolide K as 1,10-dihydroxy-3,14-didehydroginkgolide.[1] Subsequent studies have focused on its promising neuroprotective effects, making it a molecule of high interest for the development of novel therapeutics for neurodegenerative diseases and ischemic stroke.[2][3]

Structure Elucidation

The determination of the intricate molecular architecture of Ginkgolide K was accomplished through a combination of advanced spectroscopic techniques and chemical reasoning.

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of Ginkgolide K follows a systematic workflow, beginning with the isolation of the pure compound and culminating in the definitive assignment of its stereochemistry.

Spectroscopic Data and Interpretation

High-resolution mass spectrometry is instrumental in determining the molecular formula of Ginkgolide K. The fragmentation pattern observed in tandem MS/MS experiments provides valuable clues about the connectivity of the molecule. For ginkgolides, a characteristic fragmentation involves the loss of one or two molecules of carbon monoxide (CO) from the lactone rings.[4]

| Parameter | Value |

| Molecular Formula | C₂₀H₂₂O₉ |

| Molecular Weight | 406.39 g/mol |

| ESI-MS [M-H]⁻ | m/z 405 |

| Major Fragment Ions | [M-H-CO]⁻, [M-H-2CO]⁻ |

Table 1: Mass Spectrometry Data for Ginkgolide K

Infrared spectroscopy is employed to identify the functional groups present in Ginkgolide K. The spectrum reveals characteristic absorption bands for hydroxyl, carbonyl (lactone), and ether functionalities.

| Frequency (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (hydroxyl) |

| ~1770 (strong) | C=O (γ-lactone) |

| ~1200-1000 | C-O (ether and alcohol) |

Table 2: Characteristic IR Absorption Bands for Ginkgolide K

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| tert-Butyl | ~1.0-1.2 (s, 9H) | ~30-35 (C), ~25-30 (CH₃) |

| CH-OH | ~4.0-5.0 | ~70-80 |

| Lactone CH | ~4.5-5.5 | ~75-85 |

| Lactone C=O | - | ~170-180 |

| C-O-C | ~3.5-4.5 | ~60-80 |

Table 3: Expected NMR Chemical Shift Ranges for Key Moieties in Ginkgolide K

Chemical Properties

| Property | Value |

| IUPAC Name | (1S,3R,6R,7S,8S,10R,11S,12R,13R)-8-(tert-butyl)-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.0¹,¹¹.0³,⁷.0⁷,¹¹.0¹³,¹⁷]nonadec-16-ene-5,15,18-trione |

| CAS Number | 153355-70-5 |

| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in water. |

| Appearance | White crystalline powder. |

Table 4: Physical and Chemical Properties of Ginkgolide K

Experimental Protocols

Isolation and Purification of Ginkgolide K

The following protocol outlines a general procedure for the isolation and purification of Ginkgolide K from Ginkgo biloba leaves, based on established methods for ginkgolide extraction.

-

Extraction: Dried and powdered Ginkgo biloba leaves are extracted with a suitable solvent, such as 80% ethanol, at room temperature for 24 hours. The extraction is repeated three times.

-

Solvent Partitioning: The combined crude extract is concentrated under reduced pressure and then partitioned successively with n-hexane, chloroform, and ethyl acetate. The ginkgolides are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity, is used to separate the components.

-

Preparative HPLC: Fractions containing Ginkgolide K are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of methanol and water.

-

Crystallization: The purified Ginkgolide K is crystallized from a suitable solvent system (e.g., methanol/water) to yield a white crystalline powder.

Biological Activity and Signaling Pathways

Ginkgolide K exhibits significant neuroprotective effects, which are attributed to its modulation of several key signaling pathways.

Inhibition of p38 and JNK Signaling Pathways

In response to cerebral ischemia, Ginkgolide K has been shown to protect neuronal cells by inhibiting the phosphorylation of p38 and JNK (c-Jun N-terminal kinase) MAP kinases.[2] This inhibition mitigates downstream apoptotic events.

Regulation of Mitochondrial Dynamics

Ginkgolide K also exerts its neuroprotective effects by modulating mitochondrial dynamics. It has been shown to inhibit mitochondrial fission and prevent increases in mitochondrial membrane permeability, thereby preserving mitochondrial function and preventing cell death.[3]

Conclusion

Ginkgolide K is a structurally fascinating and biologically active natural product with significant potential for therapeutic applications, particularly in the context of neuroprotection. This technical guide has provided a detailed overview of its structure elucidation, chemical properties, and mechanisms of action. The experimental protocols and spectroscopic data presented herein will serve as a valuable resource for researchers working on the isolation, characterization, and development of Ginkgolide K and related compounds. Further investigation into its pharmacological profile and clinical efficacy is warranted to fully realize its therapeutic potential.

References

- 1. [Analysis and structure identification of trace constituent in the total ginkgolide by using LC/DAD/ESI/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginkgolide K protects SH‑SY5Y cells against oxygen‑glucose deprivation‑induced injury by inhibiting the p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of Ginkgolide K in Ginkgo biloba

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ginkgolides, a group of unique diterpene trilactones produced by the ancient tree Ginkgo biloba, are of significant interest to the pharmaceutical industry for their potent therapeutic properties, particularly as antagonists of the platelet-activating factor. Among them, Ginkgolide K (GK) is a constituent of the complex ginkgolide mixture. The biosynthesis of ginkgolides is a complex, multi-step process that is primarily understood to occur in the roots of the tree, followed by translocation to the leaves. This document provides a detailed overview of the known biosynthetic pathway leading to the ginkgolide core structure, discusses the putative late-stage modifications leading to specific ginkgolides like GK, summarizes key quantitative data, and outlines relevant experimental methodologies. The pathway originates with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids, leading to the C20 precursor geranylgeranyl diphosphate (GGPP). A series of cyclizations and oxidative rearrangements, catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYPs), then forms the characteristic ginkgolide scaffold. While the early steps are well-characterized, the precise enzymatic reactions that finalize the structure of Ginkgolide K remain an active area of research.

The Core Biosynthetic Pathway: From MEP to the Ginkgolide Precursor

The formation of all ginkgolides, including Ginkgolide K, begins in the plastids via the MEP pathway, which synthesizes the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] These precursors are assembled into the C20 diterpenoid backbone, which is then cyclized and modified.

The key steps are:

-

IPP and DMAPP Synthesis: The MEP pathway, starting from pyruvate and glyceraldehyde-3-phosphate, generates IPP and DMAPP. Key enzymes such as 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) have been cloned and characterized from G. biloba.[1][4][5]

-

GGPP Formation: Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[1][3][6]

-

Diterpene Skeleton Formation: The committed step in ginkgolide biosynthesis is the cyclization of GGPP by levopimaradiene synthase (LPS) to form the tricyclic diterpene hydrocarbon, levopimaradiene.[4][6] This compound is the hypothesized precursor for the ginkgolide carbon skeleton.[6]

-

Oxidative Modifications: Following the formation of levopimaradiene, a cascade of oxidative reactions, including hydroxylations, rearrangements, and lactone ring formations, is initiated. These complex transformations are primarily catalyzed by cytochrome P450 (CYP) enzymes.[2][6] This series of modifications ultimately yields the various ginkgolide structures.

Caption: Overview of the ginkgolide biosynthetic pathway from the MEP pathway to final products.

Late-Stage Biosynthesis of Ginkgolide K

The specific enzymatic steps that convert the general ginkgolide scaffold into Ginkgolide K are not yet fully elucidated.[7][8] It is widely accepted that the diversity of ginkgolides arises from the activity of various "tailoring" enzymes, predominantly CYPs, that add hydroxyl groups and perform other modifications at specific positions on the core structure.[2][6] The structure of Ginkgolide K, relative to other ginkgolides like A, B, and C, differs in its hydroxylation pattern.

Identifying the specific CYP450s responsible for the final steps in Ginkgolide K biosynthesis is challenging due to the large size of the CYP gene family and potential functional redundancy. The low abundance of Ginkgolide K in plant tissues further complicates its study and the identification of associated genes.[3]

Quantitative Data

Quantitative analysis of gene expression and metabolite accumulation is crucial for understanding the biosynthesis and regulation of ginkgolides. The following tables summarize key data from published literature.

Table 1: Properties of Cloned Genes in the Early Ginkgolide Biosynthetic Pathway

| Gene | Enzyme Name | cDNA Length (bp) | ORF Length (bp) | Deduced Protein (amino acids) | Reference |

| GbDXS | 1-Deoxy-D-xylulose 5-phosphate synthase | 2,795 | 2,154 | 717 | [1] |

| GbDXR | 1-Deoxy-D-xylulose 5-phosphate reductoisomerase | 1,720 | 1,431 | 477 | [1] |

| GbHDR | 1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate reductase | 1,827 | 1,422 | 474 | [1] |

| GbGGPPS | Geranylgeranyl diphosphate synthase | 1,657 | 1,176 | 391 | [1] |

Table 2: Relative Distribution of Total Terpene Trilactones (TTLs) in Ginkgo biloba Tissues

Note: This table reflects the general distribution trend. The exact content can vary based on plant age, season, and analytical method.

| Tissue | Relative TTL Content | Key Finding | Reference |

| Leaf | Highest | Major site of accumulation/storage. | [4][9] |

| Fibrous Root | High | A primary site of biosynthesis. | [9][10] |

| Main Root | Medium | A primary site of biosynthesis. | [9][10] |

| Old Stem | Low | Contains transport tissues (cortex and phloem). | [4][9] |

| Young Stem | Lowest | Lower levels of both synthesis and accumulation. | [9] |

Experimental Protocols & Methodologies

Elucidating the biosynthetic pathway of complex natural products like Ginkgolide K requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry.

General Workflow for Pathway Elucidation

The diagram below outlines a typical experimental workflow for identifying and characterizing genes involved in a plant secondary metabolite pathway.

Caption: A generalized workflow for the discovery and validation of biosynthetic genes.

Metabolite Extraction and Analysis Protocol (UHPLC-MS/MS)

This protocol provides a general framework for the quantitative analysis of ginkgolides from plant tissue.

-

Sample Preparation: Freeze-dry G. biloba tissue (e.g., roots, leaves) and grind into a fine powder.

-

Extraction: Weigh approximately 50-100 mg of powdered tissue. Add 1.5 mL of extraction solvent (e.g., 70% methanol). Vortex thoroughly and sonicate for 30-60 minutes.

-

Centrifugation: Centrifuge the extract at ~12,000 rpm for 10 minutes.

-

Filtration: Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

Instrumentation: Analyze the sample using a UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS).

-

Chromatography: Employ a C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol (B).[10]

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Precursor-to-product ion transitions for each ginkgolide, including Ginkgolide K, must be optimized using authentic standards.[4]

-

Quantification: Construct a calibration curve using a series of dilutions of pure standards to quantify the concentration of each ginkgolide in the samples.[10]

Gene Expression Analysis Protocol (RT-qPCR)

This protocol is used to quantify the transcript levels of candidate biosynthetic genes in different tissues.

-

RNA Extraction: Isolate total RNA from fresh or frozen G. biloba tissues using a suitable plant RNA extraction kit or a CTAB-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (10 µM each)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Thermal Cycling: Perform the reaction on a real-time PCR instrument with typical conditions:

-

Initial denaturation: 95°C for 5 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing: 60°C for 15 s.

-

Extension: 72°C for 30 s.[10]

-

-

-

Data Analysis: Analyze the amplification data. Perform a melt curve analysis to confirm product specificity.[10] Calculate relative gene expression using the comparative CT (2-ΔΔCT) method, normalizing to a stable reference gene (e.g., Actin or Ubiquitin).

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized summaries and may require optimization for specific experimental conditions.

References

- 1. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data [frontiersin.org]

- 4. Frontiers | Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L. [frontiersin.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis pathways of ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ginkgolide K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide K, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, is a compound of significant interest in the field of pharmacology.[1] As a natural product, it has been traditionally used in medicine for cerebrovascular and cardiovascular diseases.[1] Recent scientific investigations have begun to elucidate the specific mechanisms underlying its therapeutic potential, revealing a multi-faceted pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological actions of Ginkgolide K, with a focus on its molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

Ginkgolide K exerts its pharmacological effects through various mechanisms, primarily centered on neuroprotection, anti-inflammation, and cardiovascular benefits.

Neuroprotection

A significant body of research points to the neuroprotective properties of Ginkgolide K, particularly in the context of ischemic stroke and neurodegenerative diseases.[1][2] Its neuroprotective effects are attributed to several key actions:

-

Inhibition of Mitochondrial Fission and Dysfunction: Ginkgolide K has been shown to protect neurons from ischemic injury by preserving mitochondrial integrity. It attenuates mitochondrial fragmentation by increasing the phosphorylation of Dynamin-related protein 1 (Drp1) at Ser637, which prevents its translocation to the mitochondria.[1] Furthermore, it inhibits the opening of the mitochondrial permeability transition pore (mPTP) in a GSK-3β-dependent manner, thereby preventing the release of cytochrome c and subsequent apoptosis.[1][3]

-

Modulation of Signaling Pathways: Ginkgolide K influences several critical signaling pathways involved in cell survival and apoptosis. It has been demonstrated to protect against oxygen-glucose deprivation-induced injury by inhibiting the p38 and JNK signaling pathways.[4] Additionally, it induces protective autophagy through the AMPK/mTOR/ULK1 signaling pathway.[5][6]

-

Antioxidative Action: The neuroprotective effects of Ginkgolide K are also linked to its ability to combat oxidative stress.[2][3] It has been shown to ameliorate mitochondrial dysfunction and oxidative stress, thereby protecting cells from H2O2-induced cytotoxicity.[3]

-

Regulation of Calcium Homeostasis: In the context of Alzheimer's disease pathology, Ginkgolide K has been found to regulate the expression of the mitochondrial Ca2+ uniporter (MCU), thereby decreasing mitochondrial calcium levels and protecting against amyloid-β-induced cytotoxicity.[7][8]

Anti-Inflammatory Effects

Ginkgolide K exhibits significant anti-inflammatory properties.[9][10] It is a potent antagonist of the platelet-activating factor (PAF) receptor, a key mediator in inflammatory processes.[1][11][12] By blocking the PAF receptor, Ginkgolide K can inhibit platelet aggregation and reduce the inflammatory response.[11][12] It has also been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α while promoting the production of the anti-inflammatory cytokine IL-10.[13][14] This modulation of the inflammatory response is partly mediated through the inhibition of the NF-κB signaling pathway.[13][14]

Cardiovascular Effects

The cardiovascular benefits of Ginkgolide K are linked to its anti-platelet and vasodilatory effects. As a PAF receptor antagonist, it plays a role in preventing thrombosis.[11][12][15] Furthermore, Ginkgolide K has been shown to promote angiogenesis in the context of ischemic stroke by activating the JAK2/STAT3 pathway, leading to the upregulation of HIF-1α and VEGF.[16] It also protects the heart against endoplasmic reticulum stress injury by activating the inositol-requiring enzyme 1α/X box-binding protein-1 pathway.[1]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the pharmacological effects of Ginkgolide K.

| Parameter | Value | Model System | Reference |

| Neuroprotection | |||

| Effective Dose (in vivo) | 2, 4, and 8 mg/kg (i.v.) | MCAO rat model of ischemic stroke | [2] |

| Effective Concentration (in vitro) | 40 μM | OGD/R in cultured neuroblastoma cells | [1] |

| Effective Concentration (in vitro) | 10, 50, 100 µM | H2O2-induced PC12 cell cytotoxicity | [3] |

| Angiogenesis | |||

| Effective Dose (in vivo) | 3.5, 7.0, 14.0 mg/kg (i.p.) | tMCAO mouse model | [16] |

| Effective Concentration (in vitro) | 10 μM | b End3 cells after OGD/R | [16] |

| Remyelination | |||

| Effective Dose (in vivo) | 20 mg/kg per day | Cuprizone-induced demyelination mouse model | [17] |

| Pharmacokinetic Parameter | Value | Species | Administration Route | Reference |

| Elimination | Rapid, within 4h | Rat | Intravenous | [18] |

| Major Distribution Tissues | Liver and Kidney | Rat | Intravenous | [18] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies on Ginkgolide K.

In Vitro Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

-

Cell Culture: Neuroblastoma (N2a) cells are cultured in appropriate media.

-

OGD Induction: Cells are incubated in a glucose-free medium in a hypoxic chamber.

-

Reperfusion: After the OGD period, the medium is replaced with a normal glucose-containing medium, and cells are returned to a normoxic incubator.

-

Treatment: Ginkgolide K is added to the culture medium at specified concentrations before or after the OGD/R insult.

-

Analysis: Cell viability, apoptosis (e.g., Annexin V/PI staining), mitochondrial membrane potential (e.g., TMRE staining), and protein expression (e.g., Western blotting) are assessed.[1]

In Vivo Model of Middle Cerebral Artery Occlusion (MCAO)

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are used.

-

Surgical Procedure: The middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) using an intraluminal filament, followed by reperfusion.

-

Treatment: Ginkgolide K is administered intravenously or intraperitoneally at various doses before or after the MCAO procedure.

-

Assessment: Neurological deficit scores, infarct volume (e.g., TTC staining), brain water content, and markers of oxidative stress (e.g., MDA, SOD) are measured at a specific time point (e.g., 24 hours) after ischemia.[2]

Immunoblotting and Immunoprecipitation

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

-

Immunoprecipitation: Cell lysates are incubated with a primary antibody, followed by the addition of protein A/G-agarose beads to precipitate the protein complex. The precipitated proteins are then analyzed by immunoblotting.[1]

Signaling Pathways and Experimental Workflows

Ginkgolide K's Neuroprotective Mechanism via Inhibition of Mitochondrial Fission

References

- 1. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of Ginkgolide K against H2O2-induced PC12 cell cytotoxicity by ameliorating mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginkgolide K protects SH‑SY5Y cells against oxygen‑glucose deprivation‑induced injury by inhibiting the p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginkgolide K | AMPK chemical | Mechanism | Concentration [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Effect of ginkgolide K on calcium channel activity in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Anti-Inflammatory Properties of Ginkgo biloba [ginkgo-cms.com]

- 11. [Effects of ginkgolide A, B and K on platelet aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Effects of ginkgolide A, B and K on platelet aggregation]. | Semantic Scholar [semanticscholar.org]

- 13. Ginkgolide K supports remyelination via induction of astrocytic IGF/PI3K/Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. scialert.net [scialert.net]

- 16. Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. Pharmacokinetic studies of ginkgolide K in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginkgolide K: A Potential Neuroprotective Agent for Ischemic Stroke Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a sudden loss of blood flow to an area of the brain, triggers a complex cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits.[1] Current therapeutic options, such as thrombolysis with recombinant tissue plasminogen activator (rtPA), are limited by a narrow therapeutic window.[1][2] This underscores the urgent need for novel neuroprotective agents that can mitigate the secondary brain injury following an ischemic event.

Ginkgolide K (GK) is a terpene trilactone and a rare bioactive constituent isolated from the leaves of the Ginkgo biloba tree.[3][4] Ginkgolides have long been investigated for their therapeutic properties in cerebrovascular diseases.[3][5] GK, in particular, has demonstrated significant neuroprotective potential in preclinical models of ischemic stroke.[3][4][6] It is a natural platelet-activating factor (PAF) receptor antagonist and has been shown to cross the blood-brain barrier.[3][4] This technical guide provides an in-depth overview of the mechanisms of action, preclinical efficacy, and key experimental methodologies related to the investigation of Ginkgolide K as a therapeutic candidate for ischemic stroke.

Core Mechanisms of Neuroprotection

Ginkgolide K exerts its neuroprotective effects through multiple, interconnected pathways that target key pathological processes in ischemic stroke. These include preserving mitochondrial integrity, inhibiting apoptotic cell death, reducing oxidative stress and inflammation, and promoting angiogenesis.

Attenuation of Mitochondrial Dysfunction

Mitochondria play a central role in neuronal survival and death decisions following ischemia-reperfusion (I/R) injury.[3] GK has been shown to protect neurons by preventing mitochondrial dysfunction through two primary mechanisms: inhibition of mitochondrial fission and suppression of mitochondrial permeability transition pore (mPTP) opening.[3][7]

Following an ischemic insult, the pro-fission protein Drp1 and the kinase GSK-3β translocate to the mitochondria, leading to excessive mitochondrial fragmentation and dysfunction.[3][7] GK intervenes by:

-

Inhibiting Drp1 Recruitment: GK promotes the phosphorylation of Drp1 at its inhibitory site (Ser637), which prevents its recruitment to the mitochondria.[7][8]

-

Modulating GSK-3β Activity: GK induces the phosphorylation of GSK-3β at its inhibitory site (Ser9).[7][8] This phosphorylated p-GSK-3β (Ser9) then binds to the adenine nucleotide translocator (ANT), a key component of the mPTP.[3] This interaction competitively inhibits the binding of cyclophilin D (CypD) to ANT, thereby preventing the opening of the mPTP.[3][7]

By preventing mPTP opening, GK stabilizes the mitochondrial membrane potential (MMP), reduces the release of pro-apoptotic factors like cytochrome c, and decreases mitochondrial reactive oxygen species (ROS) production.[3][9]

Caption: GK's mitochondrial protective pathway.

Anti-Apoptotic Signaling

Apoptosis, or programmed cell death, is a major contributor to neuronal loss after stroke. GK's anti-apoptotic effects are closely linked to its mitochondrial protective actions and its ability to modulate key signaling kinases. Studies have shown that GK can inhibit the mitochondria-mediated apoptosis pathway by suppressing the activation of p38 and JNK mitogen-activated protein kinases (MAPKs).[9]

Ischemia-induced ROS generation activates the p38 and JNK pathways, which in turn leads to the activation of pro-apoptotic proteins like p53 and c-Jun, an altered Bax/Bcl-2 ratio, and the subsequent activation of executioner caspases-9 and -3.[9] GK treatment significantly decreases the phosphorylation of p38 and JNK, thereby downregulating this entire apoptotic cascade.[9]

References

- 1. d-nb.info [d-nb.info]

- 2. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Ginkgolide K protects SH‑SY5Y cells against oxygen‑glucose deprivation‑induced injury by inhibiting the p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

role of Ginkgolide K in regulating autophagy

An In-depth Technical Guide: The Role of Ginkgolide K in Regulating Autophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy is a critical cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a host of pathologies, including neurodegenerative diseases and ischemic injury. Ginkgolide K (GK), a terpene lactone derived from Ginkgo biloba leaves, has demonstrated significant neuroprotective properties. While direct studies on GK's role in autophagy are limited, compelling evidence from its mechanism of action suggests a potential regulatory role through key signaling pathways. This technical guide synthesizes the current understanding of GK's biological effects, focusing on the Glycogen Synthase Kinase-3β (GSK-3β) pathway, and connects these findings to the broader mechanisms of autophagy regulation. We provide a detailed examination of relevant signaling cascades, quantitative data from related studies, and standardized protocols for assessing autophagy, offering a foundational resource for future research into the therapeutic potential of Ginkgolide K.

Introduction to Autophagy

Macroautophagy, hereafter referred to as autophagy, is a conserved lysosomal degradation pathway essential for cellular survival and health. The process involves the sequestration of cytoplasmic components into a double-membraned vesicle known as an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated contents are degraded and recycled. This process is fundamental for removing protein aggregates and dysfunctional organelles, generating energy during periods of nutrient deprivation, and mitigating cellular stress[1][2]. Key protein markers are used to monitor this process, including the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated, lipidated form (LC3-II), and the degradation of the sequestosome 1 (p62/SQSTM1) protein, which acts as a receptor for cargo destined for autophagic degradation[3][4].

Ginkgolide K: A Neuroprotective Agent

Ginkgolide K is a bioactive diterpenoid isolated from the leaves of Ginkgo biloba. This family of compounds has been utilized for centuries in traditional medicine to treat cerebrovascular diseases[5][6]. Modern research has focused on GK's potent neuroprotective effects, particularly in the context of ischemic stroke. Studies have shown that GK can attenuate neuronal apoptosis by preserving mitochondrial integrity and function. A primary mechanism identified is its ability to inhibit mitochondrial fission and modulate the mitochondrial permeability transition pore (mPTP) opening through the regulation of the GSK-3β signaling pathway[5][6].

Signaling Pathways: Connecting Ginkgolide K to Autophagy

While literature directly linking Ginkgolide K to autophagy is sparse, its established effects on GSK-3β provide a strong basis for a proposed regulatory role. GSK-3β is a critical kinase that intersects with major autophagy-regulating pathways[7][8].

The Proposed Ginkgolide K - GSK-3β Signaling Pathway

In models of oxygen-glucose deprivation/reperfusion (OGD/R), a condition mimicking ischemic stroke, GK has been shown to exert its neuroprotective effects by modulating GSK-3β. GK treatment induces the inhibitory phosphorylation of GSK-3β at the Serine 9 residue (p-GSK-3β Ser9). This inactivation of GSK-3β prevents a cascade of events that lead to mitochondrial dysfunction and apoptosis[5][6]. Specifically, active GSK-3β is known to promote mitochondrial fission by interacting with Dynamin-related protein 1 (Drp1). By inhibiting GSK-3β, GK prevents the translocation of Drp1 to the mitochondria, thus reducing excessive fission and preserving mitochondrial health[5].

Caption: Proposed mechanism of Ginkgolide K's neuroprotective action.

The AMPK/mTOR Pathway: A Central Regulator of Autophagy

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) pathways form a central axis for autophagy regulation. Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of autophagosome formation[2][9]. Conversely, under conditions of energy stress (e.g., a high AMP/ATP ratio), AMPK is activated. Activated AMPK promotes autophagy both by directly activating the ULK1 complex through phosphorylation and by inhibiting mTORC1[9][10][11]. GSK-3β can influence this pathway, often acting downstream of Akt and upstream of mTORC1, thereby providing a potential node for GK-mediated regulation[7][8].

Caption: Core AMPK/mTOR pathway regulating cellular autophagy.

Quantitative Data Analysis

Direct quantitative data on the effect of Ginkgolide K on autophagy markers like LC3-II or p62 is not available in the reviewed literature. However, studies on GK's primary target, GSK-3β, and other ginkgolides provide valuable insights.

Table 1: Effects of Ginkgolide K on Ischemia-Related Markers

This table summarizes the quantitative effects of GK in an in-vitro model of oxygen-glucose deprivation/reperfusion (OGD/R) in neuroblastoma cells. The data highlights GK's ability to mitigate cellular stress and damage signals that are often triggers for autophagy.

| Parameter Measured | Condition | Treatment | Result | Significance | Reference |

| Mitochondrial Membrane Potential (TMRE Signal) | OGD/R | None | 26.6 ± 1.3% of Control | p < 0.01 vs. Control | [5] |

| OGD/R | Ginkgolide K | 50.1 ± 6.5% of Control | p < 0.05 vs. OGD/R | [5] | |

| Apoptosis (AnnexinV-FITC/PI) | OGD/R | None | Increased Apoptosis | p < 0.01 vs. Control | [5] |

| OGD/R | Ginkgolide K | Reduced Apoptosis | p < 0.05 vs. OGD/R | [5] | |

| Protein Expression (Cleaved Caspase-3) | OGD/R | None | Increased | - | [5] |

| OGD/R | Ginkgolide K | Attenuated Increase | - | [5] | |

| Protein Phosphorylation (p-GSK-3β Ser9) | OGD/R | Ginkgolide K | Increased | - | [5] |

| Protein Phosphorylation (p-Drp1 Ser637) | OGD/R | Ginkgolide K | Increased | - | [5] |

Data are expressed as mean ± SD. Significance values are as reported in the source publication.

Detailed Experimental Protocols

To facilitate further research into Ginkgolide K and autophagy, this section provides detailed, synthesized protocols for the standard assessment of autophagy.

General Experimental Workflow

The assessment of a compound's effect on autophagy typically follows a standardized workflow to ensure robust and reproducible results. It is crucial to analyze autophagic flux—the entire dynamic process of autophagy—rather than just static measurements of autophagosome numbers.

Caption: Standardized workflow for investigating a compound's effect on autophagy.

Protocol: Western Blotting for LC3 and p62

This technique is the most common method to assess autophagy by quantifying the conversion of LC3-I to LC3-II and the degradation of p62[1][12].

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa). A lower percentage gel (e.g., 8-10%) can be used for p62 (approx. 62 kDa).

-

Protein Transfer: Transfer separated proteins to a PVDF membrane[13].

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)[13].

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-LC3B (1:1000), anti-p62/SQSTM1 (1:1000), and a loading control like anti-β-Actin (1:5000)[13][14].

-

Washing: Wash the membrane three times for 10-15 minutes each with TBST[14].

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature[14].

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[13].

-

Analysis: Quantify band intensity using densitometry software. Calculate the LC3-II/LC3-I ratio or normalize LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio coupled with a decrease in p62 indicates an induction of autophagic flux.

Protocol: Immunofluorescence for LC3 Puncta

This microscopy-based method visualizes the translocation of LC3 to the autophagosome membrane, appearing as distinct puncta within the cell[1][15].

-

Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.

-

Treatment: Apply experimental treatments as required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature[1][13].

-

Permeabilization: Wash three times with PBS. Permeabilize cells with 100% cold methanol for 10 minutes at -20°C or with 0.25% Triton X-100 in PBS for 10 minutes at room temperature[1][14].

-

Blocking: Wash three times with PBS. Block with 5% goat serum or BSA in PBS with 0.25% Triton X-100 for 30-60 minutes at room temperature to prevent non-specific antibody binding[1][14].

-

Primary Antibody Incubation: Incubate coverslips with anti-LC3B primary antibody (1:200 to 1:500 dilution in blocking buffer) in a humidified chamber for 1-4 hours at room temperature or overnight at 4°C[1][13].

-

Washing: Wash coverslips three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature, protected from light[13].

-

Counterstaining: (Optional) Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting: Wash coverslips a final time and mount onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell. An increase in puncta suggests an accumulation of autophagosomes.

Conclusion and Future Directions

Ginkgolide K is a promising neuroprotective compound that acts, at least in part, by inhibiting GSK-3β and preserving mitochondrial function in the face of ischemic stress[5]. Given the integral role of GSK-3β in the signaling networks that control autophagy[7][8], there is a strong scientific rationale to hypothesize that Ginkgolide K is a modulator of autophagic processes. However, the current body of literature lacks direct experimental evidence to confirm this role.

Future research should prioritize investigating the direct effects of Ginkgolide K on autophagic flux in relevant cell models (e.g., primary neurons, astrocytes). Key experiments should include:

-

Quantitative Western blotting for LC3-II/I ratio and p62 levels in the presence and absence of lysosomal inhibitors to accurately measure autophagic flux.

-

Immunofluorescence and live-cell imaging to visualize LC3 puncta formation and track autophagosome-lysosome fusion.

-

Mechanism-focused studies to determine if GK's effects are mediated through the canonical AMPK/mTOR pathway or other GSK-3β-dependent routes.

Elucidating the precise role of Ginkgolide K in autophagy regulation will not only deepen our understanding of its neuroprotective mechanisms but could also pave the way for its development as a therapeutic agent for diseases characterized by autophagic dysfunction.

References

- 1. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding preference of p62 towards LC3-ll during dopaminergic neurotoxin-induced impairment of autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMPK–mTOR–Mediated Activation of Autophagy Promotes Formation of Dormant Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]

- 13. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ginkgolide K: A Deep Dive into its Role in Mitochondrial Function and Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide K, a terpene trilactone isolated from the leaves of Ginkgo biloba, has emerged as a promising neuroprotective agent.[1][2] Its therapeutic potential, particularly in the context of ischemic stroke and other neurodegenerative conditions, is increasingly being attributed to its profound effects on mitochondrial function.[1][2][3] Mitochondria, the powerhouses of the cell, are central to neuronal health, and their dysfunction is a key contributor to neuronal injury and apoptosis.[4][5] This technical guide provides a comprehensive overview of the current understanding of Ginkgolide K's mechanisms of action on mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Effects of Ginkgolide K on Mitochondrial Parameters

The protective effects of Ginkgolide K on mitochondrial function have been quantified in several key studies. The following tables summarize the significant findings from in vitro models of neuronal injury, such as oxygen-glucose deprivation/reperfusion (OGD/R) and hydrogen peroxide (H₂O₂)-induced cytotoxicity.

| Parameter | Experimental Model | Treatment | Result | Reference |

| Mitochondrial ROS Production | OGD/R in N2a cells | 40 µM Ginkgolide K | Attenuated the increase in mitochondrial ROS | [1] |

| Mitochondrial Fission | OGD/R in N2a cells | 40 µM Ginkgolide K | Reduced the proportion of fragmented mitochondria from 58.3 ± 5.7% to 19.7 ± 1.9% | [1] |

| Mitochondrial Membrane Potential (MMP) | OGD/R in N2a cells | 40 µM Ginkgolide K | Attenuated MMP loss, with TMRE signal decreasing to 26.6 ± 1.3% in the OGD/R group and recovering to 50.1 ± 6.5% with GK treatment | [1] |

| Mitochondrial Membrane Potential (MMP) | H₂O₂-induced cytotoxicity in PC12 cells | 10, 50, 100 µM Ginkgolide K | Boosted MMP expression | [4] |

| Intracellular Calcium | OGD/R in N2a cells | 40 µM Ginkgolide K | Reduced the OGD/R-induced increase in intracellular calcium | [1] |

| Mitochondrial Cytochrome c Release | OGD/R in N2a cells | 40 µM Ginkgolide K | Attenuated the release of cytochrome c from mitochondria | [1] |

| Mitochondrial Cytochrome c Release | H₂O₂-induced cytotoxicity in PC12 cells | 10, 50, 100 µM Ginkgolide K | Prevented cytochrome c release from mitochondria | [4] |

| Mitochondrial Bax Expression | OGD/R in N2a cells | 40 µM Ginkgolide K | Reversed the OGD/R-induced increase in mitochondrial Bax expression | [1] |

| Apoptosis | OGD/R in N2a cells | 40 µM Ginkgolide K | Reduced OGD/R-induced apoptosis | [1] |

| Parameter | Experimental Model | Treatment | Result | Reference |

| Caspase-9 Activation | OGD/R in N2a cells | 40 µM Ginkgolide K | Attenuated the OGD/R-induced increase in cleaved caspase-9 expression | [1] |

| Caspase-9 Activity | H₂O₂-induced cytotoxicity in PC12 cells | 10, 50, 100 µM Ginkgolide K | Notably inhibited caspase-9 activity | [4] |

| Caspase-3 Activation | OGD/R in N2a cells | 40 µM Ginkgolide K | Attenuated the OGD/R-induced increase in cleaved caspase-3 expression | [1] |

| Caspase-3 Activity | H₂O₂-induced cytotoxicity in PC12 cells | 10, 50, 100 µM Ginkgolide K | Notably inhibited caspase-3 activity | [4] |

| Cell Viability | H₂O₂-induced cytotoxicity in PC12 cells | 10, 50, 100 µM Ginkgolide K | Significantly increased cell viability | [4] |

| LDH Release | H₂O₂-induced cytotoxicity in PC12 cells | 10, 50, 100 µM Ginkgolide K | Suppressed lactate dehydrogenase (LDH) release | [4] |

| ROS Level | H₂O₂-induced cytotoxicity in PC12 cells | 10, 50, 100 µM Ginkgolide K | Attenuated the level of reactive oxygen species (ROS) | [4] |

Signaling Pathways Modulated by Ginkgolide K

Ginkgolide K exerts its protective effects on mitochondria by modulating several critical signaling pathways. These pathways are intricately linked to mitochondrial dynamics, apoptosis, and cellular survival.

Inhibition of Mitochondrial Fission and mPTP Opening

Ginkgolide K has been shown to inhibit mitochondrial fission and the opening of the mitochondrial permeability transition pore (mPTP), key events in the apoptotic cascade.[1][2] This is achieved through the modulation of the Drp1 and GSK-3β signaling axis.

References

- 1. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of Ginkgolide K against H2O2-induced PC12 cell cytotoxicity by ameliorating mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

The Anti-Inflammatory Properties of Ginkgolide K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide K, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a compound of significant interest in the field of pharmacology due to its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of Ginkgolide K's mechanisms of action, focusing on its modulation of key inflammatory signaling pathways. The information presented herein is intended to support further research and development of Ginkgolide K as a potential therapeutic agent for a range of inflammatory conditions.

Core Mechanisms of Anti-Inflammatory Action

Ginkgolide K exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling cascades and the production of inflammatory mediators. The principal mechanisms identified to date involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the inhibition of the NLRP3 inflammasome.[3][4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Ginkgolide K has been shown to effectively suppress this pathway.[6] In an inflammatory state, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8] Studies on related ginkgolides have demonstrated that they can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65.[9]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[10] Ginkgolide K has been found to modulate this pathway, although the precise effects on each cascade are still under investigation.[2] For instance, studies on other ginkgolides have shown inhibition of the phosphorylation of ERK and p38 in response to inflammatory stimuli.[11] By attenuating the activation of these kinases, Ginkgolide K can reduce the expression of downstream inflammatory targets.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[12] Emerging evidence suggests that ginkgolides can inhibit the activation of the NLRP3 inflammasome.[13][14][15][16] This inhibitory action is significant as the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases. The precise molecular interactions between Ginkgolide K and the components of the NLRP3 inflammasome are an active area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on Synergistic Anti-Inflammatory Effect of Typical Functional Components of Extracts of Ginkgo Biloba Leaves | MDPI [mdpi.com]

- 3. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]

- 4. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The therapeutic potential of ginkgolide K in experimental autoimmune encephalomyelitis via peripheral immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Inhibition of NF-κB activation is associated with anti-inflammatory and anti-apoptotic effects of Ginkgolide B in a mouse model of cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The molecular mechanisms of ginkgo (Ginkgo biloba) activity in signaling pathways: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ginkgolide B inhibits NLRP3 inflammasome activation and promotes microglial M2 polarization in Aβ1-42-induced microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alzheimer Disease | Ginkgolide B inactivates the NLRP3 inflammasome by promoting autophagic degradation to improve learning and memory impairment in Alzheimer’s disease | springermedicine.com [springermedicine.com]

- 16. Ginkgolide B effectively mitigates neuropathic pain by suppressing the activation of the NLRP3 inflammasome through the induction of mitophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginkgolide K: A Potential Therapeutic Avenue for Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Ginkgolide K, a terpene lactone derived from the leaves of the Ginkgo biloba tree, has emerged as a promising candidate in preclinical AD models. This technical guide provides an in-depth overview of the current research on Ginkgolide K, focusing on its mechanism of action, quantitative effects in various experimental models, and detailed experimental protocols to facilitate further investigation. The evidence suggests that Ginkgolide K exerts its neuroprotective effects through multiple pathways, including the regulation of mitochondrial calcium homeostasis, and the attenuation of neuroinflammation.

Quantitative Data Summary

The neuroprotective effects of Ginkgolide K have been quantified in several key studies. The following tables summarize the significant findings from in vitro and in vivo experiments, providing a comparative overview of its efficacy in Alzheimer's disease models.

Table 1: In Vitro Efficacy of Ginkgolide K in Cellular Models of Alzheimer's Disease

| Cell Line | Model System | Treatment | Concentration | Outcome Measure | Result | Citation |

| SH-SY5Y | Amyloid-β (Aβ) Induced Cytotoxicity | Ginkgolide K + Aβ | 50 µg/mL GK + 25 µM Aβ | Cell Viability (WST-1 Assay) | Alleviated the inhibitory effect of Aβ on cell viability | [1] |

| SH-SY5Y | Aβ Induced Cytotoxicity | Ginkgolide K | 50 µg/mL | Cell Viability (WST-1 Assay) | Promoted cell viability compared to control | [1] |

| SH-SY5Y | Aβ Induced Mitochondrial Calcium Dysregulation | Ginkgolide K + Aβ | 50 µg/mL GK + 25 µM Aβ | Mitochondrial Ca2+ Uniporter (MCU) mRNA Expression | Alleviated Aβ-induced increase in MCU expression | [1] |

| SH-SY5Y | Aβ Induced Mitochondrial Calcium Dysregulation | Ginkgolide K + Aβ | 50 µg/mL GK + 25 µM Aβ | Mitochondrial Ca2+ Uniporter (MCU) Protein Expression | Alleviated Aβ-induced increase in MCU expression | [1] |

| APP/PS1-HEK293 | Genetic Model of AD | Ginkgolide | 100 µg/mL | Cell Proliferation (CCK-8 Assay) | Highest cell viability observed at this concentration after 48h | [2] |

| APP/PS1-HEK293 | Genetic Model of AD | High-dosage Ginkgolide | 100 µg/mL | Supernatant TNF-α, IL-1β, IL-6 Levels (ELISA) | Lower than control group | [2] |

| APP/PS1-HEK293 | Genetic Model of AD | High and Low-dosage Ginkgolide | 100 µg/mL and 50 µg/mL | Intracellular NF-κB p65 and Bax Protein and mRNA Expression | Decreased compared to control | [2] |

| APP/PS1-HEK293 | Genetic Model of AD | High and Low-dosage Ginkgolide | 100 µg/mL and 50 µg/mL | Intracellular IκBα Protein and mRNA Expression | Increased compared to control | [2] |

Table 2: In Vivo Efficacy of Ginkgolide in APP/PS1 Mouse Model of Alzheimer's Disease

| Treatment Group | Dosage | Duration | Behavioral Test | Outcome Measure | Result | Citation |

| Ginkgolide | 0.4375, 0.875, and 1.75 mg/kg | 5 days | Morris Water Maze | Escape Latency | Significantly shorter than APP/PS1 group, particularly at 1.75 mg/kg | |

| Ginkgolide | 1.75 mg/kg | Not Specified | Histological Analysis | Aβ Plaques, Inflammatory Cell Infiltration, Neuron Loss | Reduced plaques, less infiltration and neuron loss in the hippocampi | |

| Ginkgolide | Not Specified | Not Specified | Biochemical Analysis (Brain Tissue) | NLRP3, ASC, caspase-1, ROS, IL-1β, and IL-18 Levels | Decreased levels |

Core Signaling Pathways and Mechanisms of Action

Ginkgolide K appears to exert its neuroprotective effects through a multi-targeted approach, primarily focusing on mitochondrial function and neuroinflammation.

Regulation of Mitochondrial Calcium Uniporter (MCU)

In the context of Alzheimer's disease, amyloid-β is known to induce an increase in the expression of the mitochondrial calcium uniporter (MCU), leading to mitochondrial calcium overload and subsequent neuronal apoptosis.[1] Ginkgolide K has been shown to counteract this effect by decreasing the expression of MCU, thereby restoring mitochondrial calcium homeostasis and promoting neuronal survival.[1]

Caption: Ginkgolide K's regulation of the MCU pathway.

Suppression of the NLRP3 Inflammasome Pathway

Neuroinflammation is a critical component of Alzheimer's disease pathology, and the NLRP3 inflammasome is a key mediator of this process. In microglial cells, Ginkgolide treatment has been demonstrated to suppress the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. This anti-inflammatory action contributes to the overall neuroprotective effect.

Caption: Ginkgolide's inhibition of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is another crucial player in the inflammatory cascade associated with Alzheimer's disease. Studies have shown that ginkgolides can suppress this pathway, leading to a decrease in the expression of pro-inflammatory cytokines and the pro-apoptotic protein Bax, while increasing the expression of the anti-apoptotic protein IκBα.[2] This modulation of NF-κB signaling contributes to enhanced cell viability and reduced inflammation.[2]

Caption: Ginkgolide's modulation of NF-κB signaling.

Detailed Experimental Protocols

To facilitate the replication and further exploration of Ginkgolide K's effects, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Studies

1. Cell Culture and Treatment

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

-

APP/PS1-HEK293 (Human Embryonic Kidney, genetically modified): Cultured in DMEM medium with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO2.[2] Culture media is replaced every 3 days.[2]

-

-

Treatment Protocol:

-

For cytotoxicity and mechanism studies in SH-SY5Y cells, cells are typically treated with Ginkgolide K (e.g., 50 µg/mL) with or without Amyloid-β (e.g., 25 µM) for 72 hours.[1]

-

For proliferation and signaling studies in APP/PS1-HEK293 cells, cells are seeded at a density of 1.5 x 10^5 cells/mL in 96-well plates and treated with various concentrations of ginkgolide (e.g., 25-150 µg/mL) for 48 hours.[2]

-

2. Cell Viability Assays

-

WST-1 Assay:

-

After the treatment period, WST-1 reagent is added to each well.

-

The plate is incubated for a specified time (e.g., 1-4 hours) at 37°C.

-

The absorbance is measured at 440 nm using a microplate reader.

-

-

CCK-8 Assay:

3. Western Blot Analysis

-

Protein Extraction: Cells are lysed using a suitable lysis buffer, and protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 13 µg) are separated on a 12% polyacrylamide gel and transferred to a nitrocellulose or PVDF membrane.[2]

-

Blocking and Antibody Incubation: The membrane is blocked with 3-5% BSA or non-fat milk for 1-2 hours at room temperature.[2][3] The membrane is then incubated with primary antibodies overnight at 4°C.[3] Subsequently, it is incubated with a corresponding secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted using TRIzol reagent, and 2 µL of RNA is reverse transcribed into cDNA using a suitable kit.[2]

-

qPCR Reaction: The reaction is performed in a total volume of 20 µL containing 2 µL of cDNA template, 10 µL of Master Mix (2x), 0.5 µL of each primer, and 7 µL of distilled deionized water.[2]

-

Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

5. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell culture supernatants are collected after treatment.

-

The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

6. Mitochondrial Calcium Uptake Assay

-

Mitochondria Isolation: Mitochondria are isolated from cultured cells using a mitochondria isolation kit.[1]

-

Calcium Uptake Measurement: The isolated mitochondria are resuspended in a swelling buffer.[1] After the application of CaCl2 (e.g., 100 µM), the mitochondria are collected by centrifugation.[1] The pellets are then resuspended in a buffer containing a calcium indicator (e.g., 1 µM ruthenium red), and the calcium concentration is measured.[1]

In Vivo Studies

1. Animal Model and Treatment

-

Animal Model: APP/PS1 transgenic mice are a commonly used model for Alzheimer's disease.

-

Treatment: Ginkgolide is administered to the mice, for example, at doses of 0.4375, 0.875, and 1.75 mg/kg for a period of 5 days.

2. Morris Water Maze Test

-

Apparatus: A circular pool (e.g., 1.2 m in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.

-